2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide involves several steps. One common method includes the reaction of 4-amino-benzonitrile with sodium azide to form 5-(4-amino-phenyl)-tetrazole. This intermediate is then reacted with N,N-diethylacetamide in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds have similar biological activities and are used in drug development for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Benzothiazole derivatives: These compounds are used in the synthesis of new therapeutic agents and have similar chemical properties.
Pyrazole derivatives: These compounds are used in various chemical and biological applications and have similar reactivity and functional groups.
The uniqueness of this compound lies in its specific structure and the presence of both the tetrazole and diethylacetamide moieties, which confer unique chemical and biological properties .
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIGFZCGKRODJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360626 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-91-0 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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